molecular formula C9H6F3N B089118 6-(Trifluoromethyl)indole CAS No. 13544-43-9

6-(Trifluoromethyl)indole

Cat. No. B089118
CAS RN: 13544-43-9
M. Wt: 185.15 g/mol
InChI Key: BPYBYPREOVLFED-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Carefully add NaH (10.83 g, 60% in oil, 270.8 mmol, 4 eq.) to EtOH (200 mL). When cool, add a solution of 5-trifluoromethyl-2-trimethylsilanylethynylphenylamine (22.3 g, 67.7 mmol) in EtOH (400 mL) with vigorous stirring. After 2 hours, heat to reflux. After 4 hours, evaporate in vacuo to remove the EtOH and dilute the residue obtained with water and extract with Et2O. Combine the organic layers and wash with brine, dry over MgSO4, filter, and evaporate to give a dark oil. Absorbed the oil onto silica gel and load onto short column of silica gel. Elute with 20% EtOAc in hexanes. Pool fractions containing the product and remove the solvent leaving a dark brown oil. Further purification of the oil by HPLC (silica column) using a gradient 1% Et2O in hexanes to 15% Et2O in hexanes. Pool fractions containing the product and remove the solvent to give the title compound as an orange solid: 1H NMR (300 MHz, d6-DMSO-d6): 6.58 (m, 1H), 7.28 (m, 1H), 7.61 (t, 1H), 7.74 (m, 2H), 11.51 (bs, 1H); MS(EI+): m/z 185 (M+).
Name
Quantity
10.83 g
Type
reactant
Reaction Step One
Name
5-trifluoromethyl-2-trimethylsilanylethynylphenylamine
Quantity
22.3 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:19])([F:18])[C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([NH:11][C:12]#[C:13][Si](C)(C)C)[CH:10]=1>CCO>[F:3][C:4]([F:19])([F:18])[C:5]1[CH:10]=[C:9]2[C:8]([CH:13]=[CH:12][NH:11]2)=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10.83 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
5-trifluoromethyl-2-trimethylsilanylethynylphenylamine
Quantity
22.3 g
Type
reactant
Smiles
FC(C=1C=CC=C(C1)NC#C[Si](C)(C)C)(F)F
Name
Quantity
400 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When cool
TEMPERATURE
Type
TEMPERATURE
Details
heat to reflux
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the EtOH
ADDITION
Type
ADDITION
Details
dilute the residue
CUSTOM
Type
CUSTOM
Details
obtained with water
EXTRACTION
Type
EXTRACTION
Details
extract with Et2O
WASH
Type
WASH
Details
wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
to give a dark oil
CUSTOM
Type
CUSTOM
Details
Absorbed the oil onto silica gel and load onto short column of silica gel
WASH
Type
WASH
Details
Elute with 20% EtOAc in hexanes
ADDITION
Type
ADDITION
Details
Pool fractions containing the product
CUSTOM
Type
CUSTOM
Details
remove the solvent
CUSTOM
Type
CUSTOM
Details
leaving a dark brown oil
CUSTOM
Type
CUSTOM
Details
Further purification of the oil by HPLC (silica column)
ADDITION
Type
ADDITION
Details
Pool fractions containing the product
CUSTOM
Type
CUSTOM
Details
remove the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1=CC=C2C=CNC2=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.